REACTION_CXSMILES
|
[Br:1]Br.[C:3]1(=[O:15])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1>C(Cl)Cl>[CH2:9]1[CH2:10][CH2:11][CH2:12][CH2:13][CH:14]([Br:1])[C:3](=[O:15])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]1
|
Name
|
|
Quantity
|
183.8 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
182.3 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCCCCCCCC1)=O
|
Name
|
|
Quantity
|
275 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with refluxing under a nitrogen atmosphere to a well agitated solution
|
Type
|
CUSTOM
|
Details
|
of six hours
|
Duration
|
6 h
|
Type
|
DISTILLATION
|
Details
|
approximately one-half of the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
The solution obtained by this method
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1CCCCCC(=O)C(CCCC1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 235 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |